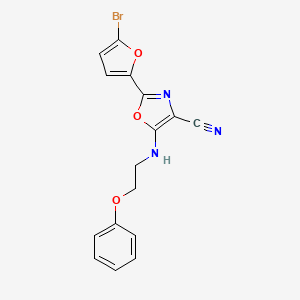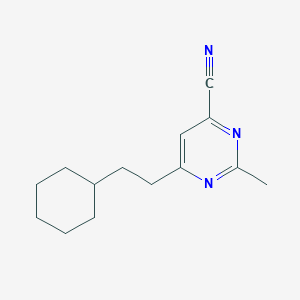
5'-O-(4,4'-Dimethoxytrityl)-2'-O-(t-butyldimethylsilyl)-uridine-3'-O-succinate, triethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD30475572 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30475572 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to yield the final product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity.
Industrial Production Methods
In an industrial setting, the production of MFCD30475572 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification systems are used to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD30475572 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.
Applications De Recherche Scientifique
MFCD30475572 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD30475572 is used in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which MFCD30475572 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Propriétés
Formule moléculaire |
C46H63N3O11Si |
|---|---|
Poids moléculaire |
862.1 g/mol |
Nom IUPAC |
4-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C40H48N2O11Si.C6H15N/c1-39(2,3)54(6,7)53-36-35(52-34(46)22-21-33(44)45)31(51-37(36)42-24-23-32(43)41-38(42)47)25-50-40(26-11-9-8-10-12-26,27-13-17-29(48-4)18-14-27)28-15-19-30(49-5)20-16-28;1-4-7(5-2)6-3/h8-20,23-24,31,35-37H,21-22,25H2,1-7H3,(H,44,45)(H,41,43,47);4-6H2,1-3H3/t31-,35-,36-,37-;/m1./s1 |
Clé InChI |
JZLMEVDGNDXDNN-WKHDLHBGSA-N |
SMILES isomérique |
CCN(CC)CC.CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
SMILES canonique |
CCN(CC)CC.CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


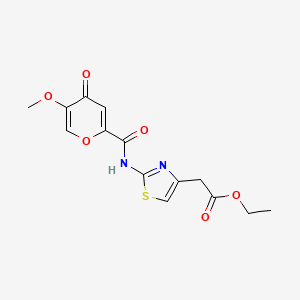
![1-(3-oxabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine](/img/structure/B14883040.png)
![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)
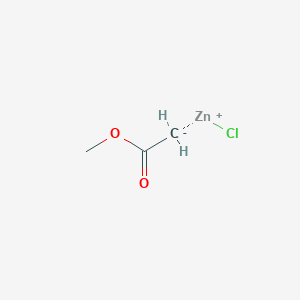

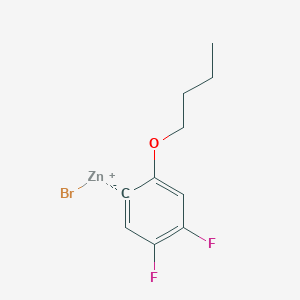
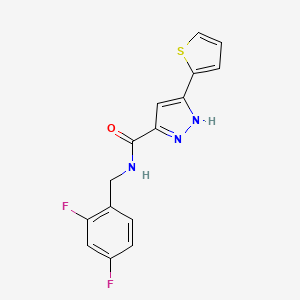

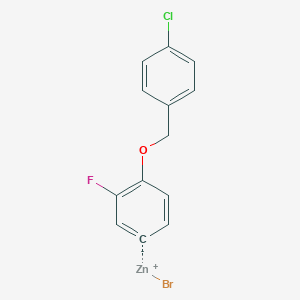
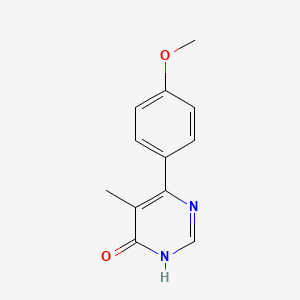
![2-[(2-chlorophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14883094.png)
